Hexadecane-D34

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

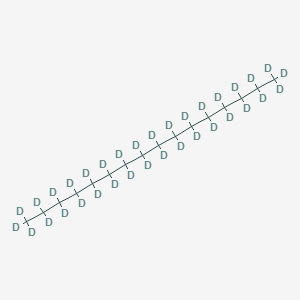

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tetratriacontadeuteriohexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-16H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCAYPVUWAIABOU-BMDGSOBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40486642 | |

| Record name | Hexadecane-d34 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40486642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15716-08-2 | |

| Record name | Hexadecane-D34 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015716082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecane-d34 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40486642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15716-08-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXADECANE-D34 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APT85922XF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Hexadecane-D34

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of Hexadecane-D34 (Perdeuterated hexadecane), a stable isotope-labeled alkane crucial for a variety of applications in research and development. This document details its key physical characteristics, outlines the experimental protocols for their determination, and presents a visual workflow for its common application as an internal standard.

Core Physical Properties

This compound, the fully deuterated analog of n-hexadecane, exhibits physical properties that are similar yet distinct from its non-deuterated counterpart due to the mass difference between deuterium (B1214612) and protium. These properties are critical for its application in various analytical and research contexts.

Data Presentation

A summary of the key physical properties of this compound is presented in the table below for easy reference and comparison.

| Physical Property | Value | Notes |

| Molecular Formula | C₁₆D₃₄ | |

| Molecular Weight | 260.65 g/mol | [1][2][3][4] |

| Melting Point | 18 °C | |

| Boiling Point | 287 °C | |

| Density | 0.887 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.434 | |

| Appearance | Colorless liquid | |

| Solubility | Soluble in alcohol, acetone, ether, and chloroform. Insoluble in water. | |

| Flash Point | 135 °C (275 °F) |

Note on Density: Some sources may list the density of this compound as approximately 0.773 g/mL at 25 °C. This value corresponds to the density of non-deuterated n-hexadecane. The higher value of 0.887 g/mL is consistently reported for the deuterated form and is the accepted value due to the greater mass of deuterium compared to hydrogen.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of long-chain alkanes like this compound.

Melting Point Determination (Capillary Method)

The melting point of this compound can be accurately determined using the capillary tube method with a melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of solid this compound (if below its melting point) is finely powdered and packed into a capillary tube to a height of 2-3 mm. The tube is then tapped to ensure the sample is compact.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point. For a pure substance, this range is typically narrow.

Boiling Point Determination (Distillation Method)

The boiling point of this compound is determined by distillation, which measures the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology:

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask containing the this compound sample, a condenser, a receiving flask, and a thermometer positioned to measure the temperature of the vapor.

-

Heating: The distillation flask is heated gently.

-

Equilibrium: As the liquid boils, the vapor travels into the condenser, where it cools and liquefies, and the condensate is collected in the receiving flask.

-

Temperature Reading: The boiling point is the temperature at which the vapor temperature remains constant while the liquid is distilling. This temperature is recorded. Standard atmospheric pressure should be noted, and corrections can be applied if the determination is performed at a different pressure. Alternatively, gas chromatography can be used to determine the boiling range distribution.

Density Determination (Pycnometer Method)

The density of liquid this compound can be precisely measured using a pycnometer, a flask with a specific, accurately known volume.

Methodology:

-

Measurement of Empty Pycnometer Mass: A clean and dry pycnometer is weighed accurately on an analytical balance.

-

Filling the Pycnometer: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

-

Measurement of Filled Pycnometer Mass: The filled pycnometer is weighed.

-

Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer. The measurement should be performed at a constant, recorded temperature (e.g., 25 °C).

Refractive Index Determination (Abbe Refractometer)

The refractive index of this compound, a measure of how much light bends as it passes through the liquid, is determined using an Abbe refractometer.

Methodology:

-

Calibration: The refractometer is calibrated using a standard of known refractive index.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the boundary between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is made is crucial and should be controlled and reported, typically at 20 °C, using the sodium D-line as the light source (n²⁰/D).

Mandatory Visualization

This compound is frequently used as an internal standard in quantitative analysis using gas chromatography-mass spectrometry (GC-MS) due to its chemical similarity to many organic analytes and its distinct mass spectrum. The following diagram illustrates the logical workflow of such an experiment.

Caption: Workflow for using this compound in GC-MS.

References

A Technical Guide to High-Purity Hexadecane-D34 for Researchers and Drug Development Professionals

Introduction: This in-depth guide serves as a technical resource for researchers, scientists, and drug development professionals on the commercial availability, specifications, and applications of high-purity Hexadecane-D34. Deuterated compounds, such as this compound, are indispensable tools in modern analytical chemistry, particularly in mass spectrometry-based quantitative analysis, due to their ability to serve as highly effective internal standards.

This compound (perdeuterated hexadecane) is an isotopically labeled version of hexadecane (B31444) where all 34 hydrogen atoms have been replaced with deuterium (B1214612) atoms. This substitution results in a molecule that is chemically almost identical to its non-deuterated counterpart but has a significantly different mass. This mass difference allows for its use as an internal standard in analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), enabling precise quantification of hydrocarbons and other analytes in complex matrices.[1]

Commercial Suppliers and Product Specifications

Several commercial suppliers offer high-purity this compound. The following tables summarize the key specifications from a selection of prominent vendors to facilitate comparison.

Table 1: General Product Information

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | This compound | 15716-08-2 | CD₃(CD₂)₁₄CD₃ | 260.65 |

| Cambridge Isotope Laboratories, Inc. | n-Hexadecane (D₃₄, 98%) | 15716-08-2 | CD₃(CD₂)₁₄CD₃ | 260.65 |

| Santa Cruz Biotechnology, Inc. | This compound | 15716-08-2 | C₁₆D₃₄ | 260.65 |

| CDN Isotopes | n-Hexadecane-d34 | 15716-08-2 | CD₃(CD₂)₁₄CD₃ | 260.65 |

| LGC Standards | n-Hexadecane-d34 | 15716-08-2 | C₁₆²H₃₄ | 260.65 |

Table 2: Purity and Physical Properties

| Supplier | Isotopic Purity (atom % D) | Chemical Purity | Form | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) |

| Sigma-Aldrich | 98%[2] | ≥99% (anhydrous grade also available) | Liquid[2] | 18 (lit.)[2] | 287 (lit.)[2] | 0.887[2] |

| Cambridge Isotope Laboratories, Inc. | 98%[3] | Not specified | Not specified | Not specified | Not specified | Not specified |

| Santa Cruz Biotechnology, Inc. | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |

| CDN Isotopes | 98%[4] | Not specified | Solid | Not specified | Not specified | Not specified |

| LGC Standards | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |

Table 3: Availability and Storage

| Supplier | Available Pack Sizes | Price (USD, for reference) | Recommended Storage |

| Sigma-Aldrich | 100 mg | $120.00 | 2-30°C |

| Cambridge Isotope Laboratories, Inc. | 0.5 g | $485.00 | Room temperature, away from light and moisture[3] |

| Santa Cruz Biotechnology, Inc. | Inquire | Inquire | Inquire |

| CDN Isotopes | 0.5 g, 1 g | $164.00 (0.5g), $270.00 (1g)[4] | Room temperature[4] |

| LGC Standards | 10 mg, 50 mg, 100 mg, 0.5 g, 1 g | Inquire | Inquire |

Note: Prices are subject to change and may not reflect current market values. Please consult the supplier's website for the most up-to-date information.

Applications in Research and Drug Development

The primary application of high-purity this compound is as an internal standard for quantitative analysis using mass spectrometry.[1] Its use is particularly prevalent in environmental analysis for the quantification of hydrocarbon contaminants, such as in the assessment of oil spills.[5] In the context of drug development, while not a direct therapeutic agent, deuterated standards are crucial for pharmacokinetic and metabolic studies where precise quantification of a drug or its metabolites is required.

The principle behind using a deuterated internal standard is that it behaves nearly identically to the analyte of interest during sample preparation, extraction, and chromatographic separation.[6] However, due to its different mass, it can be distinguished by the mass spectrometer. By adding a known amount of this compound to a sample, any loss of the analyte during the analytical workflow can be corrected for by measuring the ratio of the analyte to the internal standard.[6]

Experimental Protocols

General Handling and Storage of Deuterated Standards

Proper handling and storage are critical to maintain the isotopic and chemical purity of this compound.

-

Storage: Store at room temperature in a well-sealed container, protected from light and moisture.[3][4] For long-term storage, some deuterated compounds may benefit from refrigeration at 4°C or freezing at -20°C.

-

Handling: To prevent contamination and isotopic exchange (H-D exchange), handle under an inert atmosphere such as dry nitrogen or argon. Use clean, dry glassware. When preparing solutions, allow the sealed vial to equilibrate to room temperature before opening to prevent condensation.

-

Solution Preparation: Use high-purity aprotic solvents for reconstitution. Avoid acidic or basic aqueous solutions which can catalyze H-D exchange.

Example Protocol: Quantification of Hydrocarbons in Biological Tissue by GC-MS

The following protocol is adapted from a method for the quantification of hydrocarbons in trout muscle tissue.[5]

1. Sample Preparation and Extraction:

- Weigh approximately 7g of tissue into a round bottom flask.

- Spike the tissue with a known amount of the deuterated internal standard mix, including this compound.[5]

- Perform an appropriate extraction procedure to isolate the aliphatic hydrocarbon fraction.

2. Instrumental Analysis (GC-MS):

- Gas Chromatograph (GC) Conditions:

- Column: HP5-MS (30 m x 0.25 mm id, 0.25 µm film thickness) or equivalent.[7]

- Carrier Gas: Helium at a constant flow of 0.7 ml/min.[7]

- Injection: Cool on-column injection.[7]

- Oven Temperature Program: Hold at 50°C for 3 minutes, then ramp to a suitable final temperature for the elution of all analytes.[5][7]

- Mass Spectrometer (MS) Conditions:

- Mode: Selective Ion Monitoring (SIM).[5]

- Ionization Energy: 70 eV.[5]

- Quantifier and Qualifier Ions: Monitor specific quantifier and qualifier ions for both the target analytes and the deuterated internal standards. For this compound, the quantifier ion is m/z 260.5, with qualifier ions at m/z 66.1, 50.1, and 82.1.[5]

3. Calibration and Quantification:

- Prepare a series of calibration standards containing known concentrations of the target analytes and a constant concentration of the deuterated internal standards.

- Analyze the calibration standards using the same GC-MS method.

- Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

- Calculate the concentration of the analytes in the samples by using the response factor from the calibration curve.

Visualizations

Logical Workflow for Quantitative Analysis using a Deuterated Internal Standard

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Key Considerations for Using Deuterated Internal Standards

Caption: Key considerations for using deuterated internal standards.

References

- 1. N-HEXADECANE-D34 | 15716-08-2 [chemicalbook.com]

- 2. This compound D 98atom 15716-08-2 [sigmaaldrich.com]

- 3. ð-Hexadecane (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-203-5 [isotope.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. researchgate.net [researchgate.net]

- 6. scioninstruments.com [scioninstruments.com]

- 7. benchchem.com [benchchem.com]

Hexadecane-D34: A Technical Guide for Researchers

An In-depth Technical Guide on the Properties, Applications, and Handling of Hexadecane-D34 for Researchers, Scientists, and Drug Development Professionals.

This guide provides comprehensive technical information on this compound, a deuterated form of hexadecane. It is intended to be a valuable resource for professionals in research and development who utilize stable isotope-labeled compounds in their work. This document covers the physicochemical properties, key applications, experimental workflow examples, and safety information for this compound.

Physicochemical Properties

This compound, also known as Perdeuterohexadecane, is a saturated hydrocarbon where all 34 hydrogen atoms have been replaced by their stable isotope, deuterium (B1214612). This isotopic substitution makes it an invaluable tool in various analytical techniques, particularly in mass spectrometry and nuclear magnetic resonance spectroscopy.

| Property | Value | Source |

| CAS Number | 15716-08-2 | [1][2][3][4][5] |

| Molecular Formula | C₁₆D₃₄ | |

| Molecular Weight | 260.65 g/mol | |

| Synonyms | Perdeuterohexadecane, Cetane-d34 | |

| Physical Form | Liquid | |

| Density | 0.887 g/mL at 25 °C | |

| Boiling Point | 287 °C | |

| Melting Point | 18 °C | |

| Refractive Index | n20/D 1.434 | |

| Isotopic Purity | ≥98 atom % D |

Core Applications in Research and Development

The primary application of this compound is as an internal standard in quantitative analytical methods. Its chemical behavior is nearly identical to that of its non-deuterated counterpart, hexadecane, allowing it to be used as a reliable reference in complex matrices. However, its increased mass due to the deuterium atoms allows it to be easily distinguished from the non-deuterated analyte in mass spectrometry. This technique, known as isotope dilution mass spectrometry, is crucial for achieving high accuracy and precision in quantitative analyses.

Deuterated compounds like this compound are also instrumental in:

-

Metabolic Studies: Tracking the metabolic fate of a drug or compound within a biological system.

-

Pharmacokinetic Analysis: Precisely measuring drug absorption, distribution, metabolism, and excretion (ADME).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Serving as a reference standard for calibrating instruments and determining the chemical shifts of other compounds.

While deuterated compounds are a focus in drug discovery for their potential to alter metabolic rates (the kinetic isotope effect), there is no evidence in the reviewed literature to suggest that this compound itself is involved in any biological signaling pathways. Its role is primarily that of an analytical tool.

Experimental Protocols: Use as an Internal Standard

A detailed experimental protocol will always be specific to the analyte and the sample matrix. However, a generalized workflow for using this compound as an internal standard in a quantitative GC-MS analysis is provided below.

Generalized Workflow for Quantitative Analysis using this compound as an Internal Standard

Caption: Generalized workflow for quantitative analysis using this compound.

Safety and Handling

This compound is a chemical substance that requires careful handling in a laboratory setting. The following table summarizes the key safety information. Users should always consult the full Safety Data Sheet (SDS) before use.

| Hazard Category | Description and Precautions |

| Classification | Aspiration Hazard (Category 1), Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), May cause respiratory irritation. |

| Handling | Use in a well-ventilated area. Avoid breathing vapors or mist. Wear protective gloves, clothing, and eye/face protection. |

| Storage | Store in a cool, dry place in a tightly sealed container. Keep away from ignition sources. |

| First Aid | If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting. In Case of Skin Contact: Wash off with soap and plenty of water. In Case of Eye Contact: Rinse cautiously with water for several minutes. |

| Disposal | Dispose of contents/container to an approved waste disposal plant. |

This guide provides a foundational understanding of this compound for its practical application in research and development. By understanding its properties, applications, and safety requirements, researchers can effectively and safely utilize this compound in their analytical methodologies.

References

Navigating Isotopic Purity: A Technical Guide for Hexadecane-D34 Standards

For Researchers, Scientists, and Drug Development Professionals

In the precise world of scientific research and pharmaceutical development, the quality of standards is paramount. For applications utilizing deuterated compounds, such as Hexadecane-D34, isotopic purity is a critical parameter that directly impacts data accuracy and experimental outcomes. This technical guide provides an in-depth exploration of the isotopic purity requirements for this compound standards, complete with experimental protocols and data presentation, to ensure the reliability and reproducibility of your results.

The Imperative of High Isotopic Purity

Deuterated compounds, like this compound, are indispensable as internal standards in mass spectrometry-based quantitative analysis. Their chemical behavior is nearly identical to their non-deuterated counterparts, yet their mass difference allows for clear differentiation in a mass spectrometer. However, the presence of isotopic impurities, such as molecules with fewer than 34 deuterium (B1214612) atoms (e.g., D33, D32) or residual non-deuterated hexadecane (B31444) (D0), can introduce significant errors.

These impurities can lead to:

-

Inaccurate Quantification: Underestimation of the true concentration of the deuterated standard, leading to overestimation of the analyte of interest.

-

Cross-Signal Contribution: The signal from impurities can overlap with the analyte signal, particularly at low concentrations, compromising the lower limit of quantification (LLOQ).

-

Non-Linear Calibration Curves: Interference between the analyte and impurities in the internal standard can disrupt the linear relationship between signal response and concentration.

Therefore, stringent control and verification of isotopic purity are not merely best practices but essential components of robust analytical methodology.

Isotopic Purity Specifications for this compound

The generally accepted minimum isotopic purity for this compound standards is a crucial factor for ensuring reliable experimental outcomes. The chemical purity of these standards is also a key consideration.

| Parameter | Specification | Source(s) |

| Isotopic Purity (atom % D) | ≥ 98% | [1][2] |

| Chemical Purity | > 98% | [1] |

While "≥ 98 atom % D" is the headline specification, a comprehensive understanding of the isotopic distribution is vital. A Certificate of Analysis (CoA) from the supplier should provide a detailed breakdown of the relative abundance of all isotopologues. An illustrative example of what to expect is presented below.

| Isotopologue | Description | Typical Abundance (%) |

| D34 | Fully deuterated Hexadecane | ≥ 98.0 |

| D33 | Hexadecane with 33 deuterium atoms | < 2.0 |

| D32 | Hexadecane with 32 deuterium atoms | < 0.5 |

| D31 | Hexadecane with 31 deuterium atoms | < 0.1 |

| ... | ... | ... |

| D0 | Non-deuterated Hexadecane | Trace |

Note: The typical abundance values are illustrative and will vary between batches. Always refer to the specific Certificate of Analysis for the lot in use.

Experimental Protocols for Isotopic Purity Determination

The two primary analytical techniques for verifying the isotopic purity of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating volatile compounds and analyzing their mass-to-charge ratio. For this compound, it allows for the separation of the deuterated standard from potential impurities and the determination of the isotopic distribution.

Sample Preparation:

-

Prepare a solution of the this compound standard in a volatile, non-polar solvent such as hexane (B92381) or heptane. A typical concentration is 10-100 µg/mL.

-

Ensure the solvent is of high purity to avoid interferences.

Instrumentation and Method:

A high-resolution mass spectrometer is recommended to resolve the different isotopologues.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | Non-polar capillary column (e.g., DB-1ms, HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness.[3][4][5] |

| Carrier Gas | Helium at a constant flow rate of 1-1.5 mL/min.[3][4] |

| Inlet Temperature | 280-300°C.[4] |

| Injection Mode | Splitless or split, depending on concentration. |

| Oven Temperature Program | Initial temperature of 50-70°C, hold for 1-2 minutes, then ramp at 10-20°C/min to 300-320°C and hold for 5-10 minutes.[3][4] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV.[5] |

| Mass Analyzer | High-resolution analyzer (e.g., Time-of-Flight, Orbitrap) is preferred. A quadrupole analyzer can also be used. |

| Scan Range | m/z 50-300 to encompass the molecular ion region and key fragments. |

Data Analysis:

-

Identify the peak corresponding to this compound.

-

Examine the mass spectrum of this peak. The molecular ion (M+) of fully deuterated hexadecane (C16D34) will be at approximately m/z 260.48.

-

Carefully analyze the isotopic cluster around the molecular ion. The relative intensities of the peaks for M+, (M-1)+, (M-2)+, etc., correspond to the relative abundances of the D34, D33, D32, etc., isotopologues.

-

Calculate the isotopic purity by expressing the abundance of the D34 isotopologue as a percentage of the total abundance of all hexadecane isotopologues.

Caption: Workflow for GC-MS analysis of this compound isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another primary technique for determining isotopic purity. Both ¹H (proton) and ²H (deuterium) NMR can be employed.

¹H NMR for Assessing Isotopic Purity:

In a highly deuterated compound like this compound, the ¹H NMR spectrum should show very small residual signals from the remaining protons. The absence of significant proton signals is a good indicator of high deuteration.

²H NMR for Direct Quantification:

²H NMR directly observes the deuterium nuclei, providing a quantitative measure of the deuterated species.

Sample Preparation:

-

Dissolve the this compound standard in a suitable non-deuterated solvent (for ²H NMR) or a deuterated solvent with a known residual proton signal (for ¹H NMR). Chloroform or dichloromethane (B109758) are suitable choices.

-

The concentration should be sufficient to obtain a good signal-to-noise ratio, typically 5-20 mg/mL.

Instrumentation and Method:

| Parameter | Recommended Setting |

| Spectrometer | High-field NMR spectrometer (e.g., 400 MHz or higher). |

| Nucleus | ¹H or ²H |

| Solvent | Non-deuterated for ²H NMR (e.g., CHCl₃); Deuterated for ¹H NMR (e.g., CDCl₃).[6] |

| Pulse Sequence | Standard single-pulse experiment. |

| Relaxation Delay (D1) | Should be at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate quantification. For ²H, T1 is generally shorter than for ¹H. |

| Number of Scans | Sufficient to achieve a good signal-to-noise ratio. This will be significantly higher for ²H NMR due to the lower gyromagnetic ratio of deuterium. |

| Referencing | For ²H NMR, the residual solvent signal of the non-deuterated solvent can be used as a reference.[6] |

Data Analysis:

-

For ¹H NMR: Integrate the residual proton signals of this compound and compare them to the integral of a known internal standard or the residual solvent peak to estimate the level of deuteration.

-

For ²H NMR: The spectrum will show signals corresponding to the different deuterium environments in the molecule (e.g., -CD₃ and -CD₂-). The integral of these signals represents the total amount of deuterium. By comparing this to the signal of a known concentration of a deuterated internal standard, the isotopic enrichment can be determined.

Caption: General workflow for NMR analysis of isotopic purity.

Conclusion: Ensuring Confidence in Your Deuterated Standards

References

- 1. ð-Hexadecane (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-203-5 [isotope.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. Large‐Volume Injection and Assessment of Reference Standards for n‐Alkane δD and δ13C Analysis via Gas Chromatography Isotope Ratio Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 5. benchchem.com [benchchem.com]

- 6. University of Ottawa NMR Facility Blog: Measuring 2H NMR Spectra [u-of-o-nmr-facility.blogspot.com]

Applications of Deuterated Alkanes in Environmental Science: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of environmental science, the accurate quantification of pollutants and the precise understanding of their fate and transport are paramount for assessing environmental impact and devising effective remediation strategies. Deuterated alkanes, which are hydrocarbons where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612) (²H or D), have emerged as indispensable tools for environmental scientists. Their unique physicochemical properties, nearly identical to their non-deuterated counterparts but with a distinct mass difference, make them ideal for a range of applications. This technical guide provides a comprehensive overview of the core applications of deuterated alkanes in environmental science, with a focus on their use as internal standards in quantitative analysis and as tracers in environmental fate and transport studies.

Core Application: Internal Standards for Quantitative Analysis

The most prevalent application of deuterated alkanes in environmental science is as internal standards in quantitative analytical methods, particularly in conjunction with gas chromatography-mass spectrometry (GC-MS). This approach, known as isotope dilution mass spectrometry (IDMS), is a highly accurate and robust method for quantifying environmental contaminants such as polycyclic aromatic hydrocarbons (PAHs) and volatile organic compounds (VOCs).[1][2]

The fundamental principle of IDMS lies in the addition of a known amount of a deuterated analog of the target analyte to the sample at the very beginning of the analytical procedure.[1] Because the deuterated standard is chemically and physically almost identical to the native analyte, it experiences the same losses during sample extraction, cleanup, and analysis.[3] The mass spectrometer can differentiate between the analyte and the deuterated internal standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the native analyte to the deuterated standard in the final extract, the initial concentration of the analyte in the sample can be accurately determined, effectively correcting for any procedural inconsistencies.

Advantages of Deuterated Alkanes as Internal Standards:

-

Correction for Analyte Loss: Compensates for the loss of analyte during complex sample preparation steps such as liquid-liquid extraction, solid-phase extraction (SPE), and concentration.

-

Matrix Effect Compensation: In complex environmental matrices like soil, sediment, and water, co-extracted substances can enhance or suppress the ionization of the target analyte in the mass spectrometer. Since the deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction.[3]

-

Improved Accuracy and Precision: The use of deuterated internal standards significantly improves the accuracy and precision of quantitative results compared to external standard or surrogate methods.

Quantitative Data on the Performance of Deuterated Internal Standards

The effectiveness of deuterated alkanes as internal standards is demonstrated by the high recovery rates and low detection limits achieved in various environmental matrices. The following tables summarize representative quantitative data from studies employing deuterated internal standards for the analysis of common environmental pollutants.

Table 1: Performance Metrics for the Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) using Deuterated Internal Standards

| Analyte | Deuterated Internal Standard | Matrix | Recovery (%) | Limit of Detection (LOD) | Relative Standard Deviation (RSD) (%) | Reference |

| Naphthalene | Naphthalene-d8 | Sediment | - | - | - | |

| Acenaphthene | Acenaphthene-d10 | Sediment | - | - | - | |

| Phenanthrene | Phenanthrene-d10 | Sediment | - | - | - | |

| Chrysene | Chrysene-d12 | Sediment | - | - | - | |

| Perylene | Perylene-d12 | Sediment | - | - | - | |

| Benzo[a]pyrene | Benzo[a]pyrene-d12 | Olive Pomace Oil | 69.0 - 97.5 | 0.1 - 0.4 µg/kg | 3.6 - 12.7 | |

| Benzo[b]fluoranthene | Benzo[b]fluoranthene-d12 | Edible Oils | 80.6 - 97.8 | 0.15 - 0.77 µg/kg | 0.92 - 10.6 | |

| Benzo[k]fluoranthene | Benzo[k]fluoranthene-d12 | Edible Oils | 80.6 - 97.8 | 0.15 - 0.77 µg/kg | 0.92 - 10.6 | |

| Indeno[1,2,3-cd]pyrene | Indeno[1,2,3-cd]pyrene-d12 | Olive Pomace Oil | 69.0 - 97.5 | 0.1 - 0.4 µg/kg | 3.6 - 12.7 | |

| Dibenz[a,h]anthracene | Dibenz[a,h]anthracene-d14 | - | - | - | - | |

| Benzo[g,h,i]perylene | Benzo[g,h,i]perylene-d12 | Olive Pomace Oil | 69.0 - 97.5 | 0.1 - 0.4 µg/kg | 3.6 - 12.7 |

Table 2: Performance Metrics for the Analysis of Volatile Organic Compounds (VOCs) using Deuterated Internal Standards

| Analyte | Deuterated Internal Standard | Matrix | Recovery (%) | Limit of Detection (LOD) | Relative Standard Deviation (RSD) (%) | Reference |

| Benzene | Benzene-d6 | Water | - | - | - | |

| Toluene | Toluene-d8 | Water | - | - | - | |

| Ethylbenzene | Ethylbenzene-d10 | Water | - | - | - | |

| Xylenes | Xylene-d10 | Water | - | - | - | |

| Chloroform | Chloroform-d | Water | - | - | - | |

| 1,2-Dichloroethane | 1,2-Dichloroethane-d4 | Water | - | - | - | |

| Trichloroethylene | Trichloroethylene-d1 | Water | - | - | - | |

| Tetrachloroethylene | Tetrachloroethylene-d2 | Water | - | - | - |

Experimental Protocols for Quantitative Analysis

The following sections provide detailed methodologies for the analysis of PAHs in sediment and VOCs in water using deuterated internal standards and GC-MS.

This protocol is a synthesized methodology based on established methods for the extraction and quantification of PAHs in sediment samples.

1. Materials and Reagents:

-

Deuterated PAH internal standard mix (e.g., naphthalene-d8, acenaphthene-d10, phenanthrene-d10, chrysene-d12, perylene-d12)

-

Surrogate standards (e.g., 2-fluorobiphenyl, p-terphenyl-d14)

-

Solvents: n-hexane, dichloromethane (B109758) (DCM), acetone (B3395972) (all high purity, pesticide residue grade)

-

Anhydrous sodium sulfate (B86663) (baked at 400°C for 4 hours)

-

Silica (B1680970) gel (activated at 130°C for 16 hours)

-

Glassware: Soxhlet extractor, round-bottom flasks, concentration tubes, chromatography columns

2. Sample Preparation and Extraction:

-

Homogenize the sediment sample after freeze-drying and sieving.

-

Weigh approximately 10 g of the homogenized sediment into a pre-cleaned extraction thimble.

-

Spike the sample with a known amount of the deuterated PAH internal standard mix and surrogate standards.

-

Perform Soxhlet extraction for 16-24 hours using a 1:1 (v/v) mixture of n-hexane and acetone.

3. Extract Cleanup:

-

Concentrate the extract to approximately 1-2 mL using a rotary evaporator.

-

Prepare a silica gel chromatography column.

-

Apply the concentrated extract to the top of the column.

-

Elute the PAHs with a suitable solvent mixture (e.g., DCM and n-hexane).

-

Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

4. GC-MS Analysis:

-

Inject 1 µL of the final extract into the GC-MS system.

-

GC Conditions:

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Oven Temperature Program: Initial temperature of 60°C, hold for 2 min, ramp to 300°C at 6°C/min, hold for 20 min.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector: Splitless mode at 280°C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) to monitor the characteristic ions of the target PAHs and their deuterated internal standards.

-

5. Data Analysis:

-

Integrate the peak areas of the target PAHs and their corresponding deuterated internal standards.

-

Calculate the relative response factor (RRF) for each analyte using a multi-point calibration curve prepared with standards containing both the native PAHs and the deuterated internal standards.

-

Quantify the concentration of each PAH in the sample using the following formula: Concentration = (Area_analyte * Amount_IS) / (Area_IS * RRF * Sample_weight)

This protocol is based on the principles of EPA Method 1624 and provides a general procedure for the analysis of VOCs in water.

1. Materials and Reagents:

-

Deuterated VOC internal standard mix (e.g., benzene-d6, toluene-d8, chloroform-d, 1,2-dichloroethane-d4)

-

Purge-and-trap grade methanol

-

Reagent-grade water (VOC-free)

-

Purge gas: Helium (high purity)

2. Sample Preparation:

-

Collect water samples in 40 mL vials with zero headspace.

-

Add a preservative if necessary (e.g., hydrochloric acid to pH < 2).

-

Spike a known volume of the water sample (typically 5-25 mL) with a precise amount of the deuterated VOC internal standard mix directly into the purging vessel.

3. Purge and Trap:

-

Purge the water sample with helium for a specified time (e.g., 11 minutes) at a defined flow rate (e.g., 40 mL/min).

-

The purged VOCs are trapped on a sorbent trap (e.g., Tenax/silica gel/charcoal).

-

After purging, the trap is rapidly heated to desorb the VOCs onto the GC column.

4. GC-MS Analysis:

-

GC Conditions:

-

Column: DB-624 (or equivalent), 60 m x 0.25 mm ID x 1.4 µm film thickness.

-

Oven Temperature Program: Initial temperature of 35°C, hold for 2 min, ramp to 220°C at 10°C/min, hold for 2 min.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan or Selected Ion Monitoring (SIM).

-

5. Data Analysis:

-

Identify and quantify the target VOCs and their deuterated internal standards based on their retention times and mass spectra.

-

Calculate the concentration of each VOC using the internal standard calibration method as described for PAHs.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the quantitative analysis of environmental samples using deuterated internal standards.

Caption: Workflow for quantitative analysis using deuterated internal standards.

Advanced Application: Tracers for Environmental Fate and Transport Studies

Beyond their role as internal standards, deuterated alkanes serve as powerful tracers to investigate the fate and transport of contaminants in the environment. By introducing a deuterated compound into a system, scientists can track its movement, degradation, and transformation, providing invaluable insights into natural attenuation processes and the effectiveness of remediation efforts.

Principles of Deuterated Tracers:

The core principle behind using deuterated alkanes as tracers is that their transport and degradation behavior closely mimics that of their non-deuterated counterparts. However, the distinct mass allows for their detection and quantification against a background of the naturally occurring compound. This is particularly useful for:

-

Tracking Pollutant Plumes: Following the movement of contaminants in groundwater to understand flow paths and velocities.

-

Assessing Biodegradation: Quantifying the rate of natural attenuation of pollutants by microorganisms. The disappearance of the deuterated tracer relative to a conservative tracer (one that does not degrade) provides a direct measure of biodegradation.

-

Investigating Sorption and Retardation: Determining the extent to which contaminants adsorb to soil and sediment, which affects their mobility.

Case Study: Groundwater Tracer Test with Deuterated BTEX

A notable application of deuterated tracers is in the study of groundwater contamination by BTEX compounds (Benzene, Toluene, Ethylbenzene, and Xylenes). In a natural gradient tracer test, a cocktail of deuterated benzene, toluene, and p-xylene, along with a conservative tracer like bromide, is injected into a contaminated aquifer. The movement and concentration of these compounds are then monitored over time at downgradient wells.

By comparing the breakthrough curves of the deuterated compounds to that of the conservative tracer, researchers can determine the retardation factor (due to sorption) and the in-situ biodegradation rate for each compound.

Experimental Protocol for a Groundwater Tracer Study

The following provides a generalized protocol for conducting a groundwater tracer test with deuterated alkanes.

1. Site Characterization and Well Installation:

-

Thoroughly characterize the hydrogeology of the site.

-

Install injection and monitoring wells at appropriate locations and depths.

2. Tracer Injection:

-

Prepare an injection solution containing known concentrations of the deuterated alkanes and a conservative tracer (e.g., bromide) in groundwater from the site.

-

Inject the tracer solution into the injection well over a defined period.

3. Groundwater Sampling:

-

Collect groundwater samples from the monitoring wells at regular intervals over an extended period (weeks to months).

-

Record the time and volume of each sample.

4. Sample Analysis:

-

Analyze the groundwater samples for the deuterated alkanes and the conservative tracer using GC-MS.

5. Data Analysis and Modeling:

-

Plot the concentration of each tracer versus time for each monitoring well to generate breakthrough curves.

-

Use analytical or numerical models to fit the breakthrough curves and determine transport parameters such as groundwater velocity, dispersion, retardation factors, and first-order degradation rate constants.

Visualization of a Groundwater Tracer Study Workflow

The following diagram illustrates the logical workflow of a groundwater tracer study using deuterated alkanes.

Caption: Workflow of a groundwater tracer study with deuterated alkanes.

Conclusion

Deuterated alkanes are powerful and versatile tools in the arsenal (B13267) of environmental scientists. Their application as internal standards in isotope dilution mass spectrometry has set a new benchmark for the accuracy and reliability of quantitative analysis of organic pollutants in complex environmental matrices. Furthermore, their use as tracers provides unparalleled insights into the fate and transport of contaminants in the subsurface, enabling a more robust assessment of environmental risks and the development of more effective remediation strategies. As analytical instrumentation continues to improve in sensitivity and resolution, the applications of deuterated alkanes in environmental science are expected to expand, further enhancing our understanding and stewardship of the environment.

References

Hexadecane-D34 as a Tracer in Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling has become an indispensable tool in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. Among the various stable isotopes employed, deuterium (B1214612) (²H) offers a unique means to trace the metabolic fate of molecules. Hexadecane-D34 (C₁₆D₃₄), a perdeuterated form of the long-chain alkane hexadecane (B31444), serves as a powerful tracer and internal standard in studies of lipid metabolism, particularly in the investigation of microbial degradation of hydrocarbons and in lipidomics. Its chemical similarity to its non-deuterated counterpart, coupled with its distinct mass, allows for precise tracking and quantification using mass spectrometry. This technical guide provides a comprehensive overview of the application of this compound in metabolic studies, with a focus on experimental protocols, data interpretation, and the visualization of relevant metabolic pathways.

Core Principles

The fundamental principle behind using this compound as a tracer lies in its ability to be distinguished from endogenous, non-labeled hexadecane and its metabolites by mass spectrometry. When introduced into a biological system, this compound will undergo the same enzymatic reactions as its unlabeled counterpart. However, the resulting metabolites will retain the deuterium atoms, leading to a predictable mass shift in their mass spectra. This mass shift provides a definitive signature for tracing the origin of the molecule and quantifying its conversion through a metabolic pathway. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical cornerstone for these studies, offering the necessary separation and detection capabilities to resolve and identify the deuterated compounds.

Data Presentation: Quantitative Analysis of this compound Metabolites

The quantitative analysis of metabolites derived from this compound is crucial for understanding the kinetics and flux of a metabolic pathway. The following table summarizes the key deuterated metabolites identified in studies of anaerobic hexadecane degradation by sulfate-reducing bacteria. The mass shift observed in these metabolites provides clear evidence of their origin from the deuterated tracer.

| Metabolite | Abbreviation | Chemical Formula of Deuterated Form | Molecular Weight ( g/mol ) of Deuterated Form | Key Mass Fragments (m/z) for GC-MS Identification |

| (2-heptadecyl-D33)succinic acid | d-HDS | C₂₁H₅D₃₅O₄ | 391.7 | M+: 391, M-15: 376 |

| Pentadecanoic-D29 acid methyl ester | d-C15:0-ME | C₁₆H₃D₂₉O₂ | 285.6 | M+: 285, M-31: 254 |

| Tridecanoic-D25 acid methyl ester | d-C13:0-ME | C₁₄H₃D₂₅O₂ | 257.5 | M+: 257, M-31: 226 |

Experimental Protocols

Anaerobic Culturing of Sulfate-Reducing Bacteria with this compound

This protocol outlines the general procedure for culturing anaerobic bacteria to study the degradation of this compound.

Materials:

-

Anaerobic culture medium specific for sulfate-reducing bacteria

-

Sterile, anaerobic culture tubes or vials with butyl rubber stoppers

-

This compound (isotopic purity >98%)

-

Non-deuterated hexadecane (as a control)

-

Fumaric acid

-

Syringes and needles for anaerobic transfers

-

Incubator

Procedure:

-

Medium Preparation: Prepare the anaerobic medium according to the specific requirements of the bacterial strain being studied. Dispense the medium into culture tubes or vials inside an anaerobic chamber or under a stream of oxygen-free gas.

-

Inoculation: Inoculate the medium with the sulfate-reducing bacterial culture.

-

Substrate Addition: Add this compound to the experimental cultures and non-deuterated hexadecane to the control cultures. A typical concentration is in the range of 1-5 mM. Fumarate (B1241708) should also be added as it is a key co-substrate in the initial activation of hexadecane.

-

Incubation: Incubate the cultures at the optimal temperature for the bacterial strain, typically in the dark without shaking.

-

Sampling: At various time points, sacrifice replicate cultures for metabolite analysis.

Metabolite Extraction and Derivatization for GC-MS Analysis

This protocol describes the extraction and preparation of fatty acid metabolites from bacterial cultures for analysis by GC-MS.

Materials:

-

Potassium hydroxide (B78521) (KOH)

-

Hydrochloric acid (HCl)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Centrifuge

-

Nitrogen evaporator

-

GC-MS vials

Procedure:

-

Lipid Extraction:

-

To a culture sample, add a mixture of chloroform and methanol (2:1, v/v).

-

Vortex vigorously to ensure thorough mixing and extraction of lipids into the organic phase.

-

Centrifuge to separate the phases.

-

Carefully transfer the lower organic phase to a clean tube.

-

-

Saponification:

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Add a solution of KOH in methanol and heat at 70°C for 1 hour to hydrolyze the fatty acid esters.

-

-

Acidification and Extraction of Free Fatty Acids:

-

After cooling, acidify the mixture with HCl.

-

Extract the free fatty acids with hexane.

-

Collect the hexane layer and evaporate to dryness under nitrogen.

-

-

Derivatization:

-

To the dried fatty acid residue, add BSTFA with 1% TMCS.

-

Heat at 60°C for 30 minutes to convert the fatty acids into their volatile trimethylsilyl (B98337) (TMS) esters.

-

The sample is now ready for GC-MS analysis.

-

GC-MS Analysis of Deuterated Metabolites

This section provides a general guideline for the GC-MS parameters for the analysis of TMS-derivatized fatty acids.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

GC Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250-300°C.

-

Oven Temperature Program:

-

Initial temperature: 80-100°C, hold for 1-2 minutes.

-

Ramp: Increase temperature at a rate of 5-10°C/min to 280-300°C.

-

Final hold: Hold at the final temperature for 5-10 minutes.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 650.

-

Data Acquisition: Full scan mode to identify unknown metabolites and Selected Ion Monitoring (SIM) mode for targeted quantification of known deuterated metabolites.

Mandatory Visualization

Signaling Pathway: Anaerobic Degradation of Hexadecane via Fumarate Addition

The initial step in the anaerobic degradation of hexadecane by many sulfate-reducing bacteria involves the addition of the alkane to a molecule of fumarate. This reaction is catalyzed by the enzyme alkylsuccinate synthase. The resulting alkylsuccinate is then further metabolized through a series of reactions including carbon skeleton rearrangement and beta-oxidation.

Experimental Workflow: From Culture to Data

The following diagram illustrates the logical flow of an experiment using this compound as a tracer in a microbial metabolic study.

An In-depth Technical Guide to the Mass Spectrum of Hexadecane-D34

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum of Hexadecane-D34 (perdeuterated hexadecane). Understanding the fragmentation behavior of this isotopically labeled alkane is crucial for its use as an internal standard in quantitative mass spectrometry-based assays, metabolic studies, and environmental analysis. This document outlines the expected mass spectral data, the underlying fragmentation mechanisms, and the experimental protocols for its characterization.

Introduction

This compound (C16D34) is the fully deuterated analog of n-hexadecane, a long-chain saturated hydrocarbon. The substitution of all 34 hydrogen atoms with deuterium (B1214612) results in a significant mass shift, making it an ideal internal standard for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications. Its chemical inertness and distinct mass spectrum allow for precise quantification of its non-deuterated counterpart and other related long-chain alkanes. This guide will focus on the electron ionization (EI) mass spectrum, which is the most common ionization technique for the analysis of such nonpolar compounds.

Predicted Mass Spectrum of this compound

The mass spectrum of this compound is characterized by a molecular ion and a series of fragment ions resulting from the cleavage of carbon-carbon bonds. Due to the complete deuteration, the mass-to-charge ratios (m/z) of the fragments are significantly shifted compared to those of n-hexadecane. The following table summarizes the predicted prominent peaks in the 70 eV electron ionization mass spectrum of this compound, based on the known fragmentation of n-hexadecane.

| m/z (Predicted for this compound) | Corresponding Fragment Ion | General Formula of Fragment |

| 260 | [C16D34]+• (Molecular Ion) | [CnH2n+2]+• |

| 230 | [C14D29]+ | [CnH2n+1]+ |

| 200 | [C12D25]+ | [CnH2n+1]+ |

| 170 | [C10D21]+ | [CnH2n+1]+ |

| 140 | [C8D17]+ | [CnH2n+1]+ |

| 110 | [C6D13]+ | [CnH2n+1]+ |

| 80 | [C4D9]+ | [CnH2n+1]+ |

| 64 | [C3D7]+ | [CnH2n+1]+ |

| 48 | [C2D5]+ | [CnH2n+1]+ |

| 32 | [CD3]+ | [CnH2n+1]+ |

Table 1: Predicted m/z values for the most abundant fragment ions in the mass spectrum of this compound.

Fragmentation Pathway of this compound

Upon electron ionization, a high-energy electron collides with a this compound molecule, ejecting one of its valence electrons to form a molecular ion ([C16D34]+•) with a mass-to-charge ratio of 260. This molecular ion is energetically unstable and undergoes fragmentation, primarily through the cleavage of C-C bonds.[1]

The fragmentation of long-chain alkanes is characterized by the formation of a homologous series of alkyl carbocations.[2] The cleavage of a C-C bond results in the formation of a carbocation and a radical. The positive charge typically resides on the smaller, more stable fragment. For deuterated alkanes, the fragmentation pattern is similar, but the mass of the repeating unit is that of a CD2 group (16 amu) rather than a CH2 group (14 amu).

The general fragmentation process can be represented as:

[C16D34]+• → [CnD2n+1]+ + •C(16-n)D2(16-n)+3

The most intense peaks in the spectrum correspond to the most stable carbocations formed. For linear alkanes, the relative abundance of the molecular ion is typically low.

Experimental Protocols

The acquisition of the mass spectrum of this compound is typically performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization source.

4.1. Sample Preparation

-

Solvent: Dissolve a small amount of this compound in a high-purity volatile solvent such as hexane (B92381) or dichloromethane.

-

Concentration: The concentration should be optimized for the instrument being used, typically in the range of 1-10 µg/mL.

4.2. Gas Chromatography (GC) Method

-

Injector: Split/splitless injector, typically operated in split mode to avoid column overloading.

-

Injector Temperature: 250-280 °C.

-

Column: A nonpolar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is suitable. A common column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50-70 °C, hold for 1-2 minutes.

-

Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

-

Final hold: Hold at the final temperature for 5-10 minutes.

-

4.3. Mass Spectrometry (MS) Method

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 30-300.

-

Scan Rate: 2-3 scans/second.

-

Data Acquisition: The data is acquired in full scan mode to obtain the complete mass spectrum.

Data Interpretation

The mass spectrum of this compound will exhibit a characteristic pattern of ion clusters. Each cluster will be separated by 16 m/z units, corresponding to the loss of a CD2 group. The most abundant peaks within these clusters will correspond to the [CnD2n+1]+ ions. The base peak (the most intense peak) is likely to be one of the smaller, more stable carbocations, such as [C4D9]+ (m/z 80) or [C3D7]+ (m/z 64). The molecular ion peak at m/z 260 may be weak or even absent, which is typical for long-chain alkanes under EI conditions.[3]

Conclusion

The mass spectrum of this compound is a predictable and reproducible fingerprint that is essential for its application as an internal standard. The complete deuteration provides a clear mass shift from its non-deuterated counterpart, allowing for accurate and precise quantification. The fragmentation pattern, dominated by the loss of deuterated alkyl radicals, is a direct consequence of the fundamental principles of mass spectrometry of long-chain alkanes. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality mass spectral data for this important analytical standard.

References

An In-depth Technical Guide to the Solubility of Hexadecane-D34 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Hexadecane-D34, a deuterated form of the long-chain alkane hexadecane. Understanding the solubility of this compound is crucial for its application in various scientific fields, including as an internal standard in mass spectrometry, in the study of lipid membranes, and in drug delivery systems. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and provides a theoretical framework for understanding the dissolution of nonpolar compounds in organic solvents.

Introduction to this compound and its Solubility

This compound is a saturated hydrocarbon with the chemical formula CD₃(CD₂)₁₄CD₃. As a nonpolar molecule, its solubility is primarily governed by the principle of "like dissolves like," indicating a higher affinity for nonpolar organic solvents.[1][2] The intermolecular forces at play are predominantly weak van der Waals forces. When dissolving in a nonpolar solvent, these forces are disrupted and replaced by similar new interactions between the solute and solvent molecules, resulting in no significant energy barrier to dissolution.[1][2] Conversely, this compound is virtually insoluble in polar solvents like water due to the high energy required to break the strong hydrogen bonds between water molecules, which is not compensated by the weak van der Waals forces formed between the alkane and water.[1]

While specific quantitative solubility data for this compound is scarce in publicly available literature, the solubility of its non-deuterated counterpart, n-hexadecane, serves as a very close approximation. The substitution of hydrogen with deuterium (B1214612) results in a slight increase in molecular weight and can lead to minor differences in intermolecular interactions. However, for nonpolar compounds like alkanes, the isotope effect on solubility in organic solvents is generally considered to be minimal.

Quantitative Solubility Data

Given the limited direct data, the following tables summarize the available qualitative solubility information for this compound and provide a foundation for understanding its behavior in various organic solvents. It is strongly recommended that researchers determine the precise solubility for their specific experimental conditions.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Qualitative Solubility | Citation |

| Alcohol (general) | Soluble | [3][4] |

| Acetone | Soluble | [3][4] |

| Chloroform | Soluble | [3] |

| Diethyl Ether | Soluble | [3][4] |

| Dimethyl Sulfoxide (B87167) (DMSO) | 10 mg/mL (with sonication) | |

| Water | Insoluble | [3] |

Theoretical Framework of Solubility

The dissolution of a solute in a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG), which is a function of both enthalpy (ΔH) and entropy (ΔS) changes:

ΔG = ΔH - TΔS

For a substance to dissolve, the Gibbs free energy of the system must decrease (ΔG < 0).

Enthalpy of Solution

The enthalpy of solution (ΔH_sol) involves three steps:

-

Breaking solute-solute interactions (ΔH₁): This is an endothermic process requiring energy to overcome the forces holding the solute molecules together. For this compound, these are van der Waals forces.

-

Breaking solvent-solvent interactions (ΔH₂): This is also an endothermic process that requires energy to create space for the solute molecules within the solvent.

-

Formation of solute-solvent interactions (ΔH₃): This is an exothermic process where energy is released as new interactions are formed between the solute and solvent molecules.

The overall enthalpy of solution is the sum of these three steps: ΔH_sol = ΔH₁ + ΔH₂ + ΔH₃. In the case of dissolving a nonpolar solute like this compound in a nonpolar organic solvent, the energy required to break the initial interactions is comparable to the energy released from forming new interactions, resulting in a small enthalpy change.

Entropy of Solution

The entropy of solution (ΔS_sol) is typically positive, as the mixing of solute and solvent leads to a more disordered system. This increase in entropy is a major driving force for the dissolution of nonpolar compounds in nonpolar solvents.

The Isotope Effect on Solubility

The substitution of protium (B1232500) (¹H) with deuterium (²H) can influence the physical properties of a molecule, including its solubility. This is known as the solvent isotope effect when the solvent is deuterated, and a substrate isotope effect when the solute is deuterated. The differences arise from the greater mass of deuterium, which leads to lower vibrational frequencies and a slight decrease in the average bond length of C-D versus C-H bonds. These subtle changes can affect the strength of intermolecular forces. However, for nonpolar molecules like alkanes dissolved in nonpolar organic solvents, where the primary interactions are dispersion forces, the isotope effect on solubility is generally small. Greater effects are typically observed in systems with strong directional interactions, such as hydrogen bonding.

Experimental Protocol for Determining Solubility

The following is a generalized protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Apparatus

-

This compound

-

Selected organic solvent(s) of high purity

-

Analytical balance (accurate to ±0.0001 g)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatograph with Mass Spectrometer - GC-MS)

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of this compound.

Detailed Procedure

-

Preparation of Supersaturated Solution: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a vial containing a precisely measured volume of the organic solvent.

-

Equilibration: Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the same temperature for several hours to allow the excess solid to settle.

-

Filtration: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (if the experiment is at elevated temperature) syringe. Attach a syringe filter that is chemically resistant to the solvent and filter the solution into a clean vial to remove any microscopic undissolved particles.

-

Sample Preparation: Accurately dilute a known volume of the filtered saturated solution with the pure solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method, such as GC-MS, to determine the precise concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent at the experimental temperature, remembering to account for the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mol/L, or mole fraction.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents. While quantitative data for the deuterated compound is limited, the known solubility of n-hexadecane provides a reliable estimate for most applications. The provided theoretical background and detailed experimental protocol offer researchers the necessary tools to understand and determine the solubility of this compound for their specific needs. As the use of deuterated compounds in research continues to grow, it is anticipated that more specific solubility data for this compound will become available.

References

Methodological & Application

Application Notes and Protocols for the Use of Hexadecane-D34 as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Hexadecane-D34 as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The use of deuterated internal standards is a robust method for the accurate quantification of analytes by correcting for variations during sample preparation and analysis.

Principle of Internal Standardization

An internal standard (IS) is a compound with physical and chemical properties similar to the analyte of interest, which is added in a known quantity to all samples, calibration standards, and blanks.[1] Deuterated standards, such as this compound, are ideal for GC-MS as they have nearly identical chromatographic retention times and ionization behaviors as their non-deuterated counterparts but are distinguishable by their mass-to-charge ratio (m/z).[1][2] This allows for the correction of analyte losses during sample preparation and inconsistencies in injection volume, leading to improved accuracy and precision.[2]

Applications

This compound is particularly well-suited as an internal standard for the quantitative analysis of long-chain hydrocarbons and related compounds in a variety of matrices. Common applications include:

-

Environmental Monitoring: Quantification of n-alkanes and isoprenoids in environmental samples such as water, soil, and biological tissues to assess hydrocarbon contamination.[1]

-

Petroleum Analysis: Characterization and quantification of hydrocarbon components in crude oil and petroleum products.

-

Food Science: Analysis of fatty acids and other lipophilic compounds in food products.

-

Drug Development: Quantification of analytes in complex biological matrices during pharmacokinetic and metabolic studies.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific applications and instrumentation.

Preparation of Stock and Working Solutions

-

This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of neat this compound and dissolve it in 100 mL of a suitable volatile organic solvent such as iso-hexane or dichloromethane (B109758).

-

Analyte Stock Solution (100 µg/mL): Prepare a stock solution of the target analyte(s) at the same concentration as the internal standard in the same solvent.

-

Calibration Standards: Prepare a series of calibration standards by making serial dilutions of the analyte stock solution to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL). Spike each calibration standard with the this compound internal standard to a final concentration of 1 µg/mL.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the method.

Sample Preparation: Extraction of Hydrocarbons from Fish Tissue

This protocol is adapted from a method for the analysis of hydrocarbons in fish muscle.

-

Weigh approximately 5-10 g of homogenized fish tissue into a round-bottom flask.

-

Spike the sample with a known amount of the this compound internal standard solution.

-

Add 40 mL of 10% methanolic sodium hydroxide.

-

Reflux the mixture for 2 hours to saponify the lipids.

-

After cooling, perform a liquid-liquid extraction with a non-polar solvent like hexane (B92381) or dichloromethane to isolate the hydrocarbons.

-

Wash the organic extract with deionized water to remove residual methanol (B129727) and sodium hydroxide.

-

Dry the extract over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of hydrocarbons.

-

Gas Chromatograph (GC) System: Agilent HP6890 Series or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 0.7-1.0 mL/min.

-

Injector: Splitless or cool on-column injection.

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 3 minutes.

-

Ramp to 300 °C at 10 °C/min.

-

Hold at 300 °C for 10 minutes.

-

-

Mass Spectrometer (MS) System: Agilent HP5973 MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

-

Ions to Monitor: Select quantifier and qualifier ions for the target analyte(s) and this compound.

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy interpretation and comparison.

Table 1: GC-MS SIM Parameters for this compound

| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |

| This compound | 21.6 | 66.1 | 50.1, 82.1 |

Data adapted from a study on hydrocarbon analysis.

Table 2: Illustrative Calibration Curve Data for a Target Analyte using this compound as Internal Standard

| Analyte Conc. (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 0.1 | 15,234 | 301,456 | 0.051 |

| 0.5 | 76,170 | 300,987 | 0.253 |

| 1.0 | 151,987 | 302,112 | 0.503 |

| 5.0 | 758,945 | 301,543 | 2.517 |

| 10.0 | 1,523,890 | 302,567 | 5.035 |

| 25.0 | 3,809,725 | 301,890 | 12.620 |

| Linearity (R²) | - | - | 0.9995 |

Table 3: Illustrative Method Validation Data

| Parameter | Low QC (0.3 µg/mL) | Mid QC (7.5 µg/mL) | High QC (20 µg/mL) |

| Accuracy (% Recovery) | 98.7% | 101.2% | 99.5% |

| Precision (%RSD, n=6) | 4.5% | 2.8% | 3.1% |

| LOD (µg/mL) | - | 0.05 | - |

| LOQ (µg/mL) | - | 0.1 | - |

Visualizations

The following diagrams illustrate the experimental workflow and the logic of internal standard calibration.

References

Application Notes and Protocols for the Preparation of Hexadecane-D34 Stock Solutions

Introduction